molecular formula C18H21N3O3S B2963561 (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886915-93-1

(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2963561
CAS No.: 886915-93-1
M. Wt: 359.44
InChI Key: KTVICARYPVUBHZ-UHFFFAOYSA-N
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Description

The compound “(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a heterocyclic hybrid molecule featuring three distinct structural motifs:

A piperazine scaffold: The central piperazine ring enhances conformational flexibility and serves as a linker, enabling interactions with receptors via hydrogen bonding or van der Waals forces.

A 4,5-dimethylbenzo[d]thiazol-2-yl substituent: This aromatic heterocycle, substituted with methyl groups at positions 4 and 5, contributes to lipophilicity and may enhance binding affinity to enzymes or receptors, as seen in bioactive benzo[d]thiazole derivatives .

Properties

IUPAC Name

2,3-dihydro-1,4-dioxin-5-yl-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-12-3-4-15-16(13(12)2)19-18(25-15)21-7-5-20(6-8-21)17(22)14-11-23-9-10-24-14/h3-4,11H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVICARYPVUBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=COCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₂S
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound is believed to interact with various receptors in the central nervous system, including alpha(2)-adrenergic receptors, which play a role in mood regulation and anxiety .
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation.

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

  • Study on Antidepressant Activity :
    • A series of substituted 1-(2,3-dihydrobenzo[1,4]dioxin) derivatives were evaluated for their affinity towards alpha(2)-adrenoceptors. Compound 33g demonstrated significant binding affinity and was effective in vivo for mood enhancement .
  • Antitumor Research :
    • Research indicated that dioxin derivatives could induce apoptosis in cancer cells by activating caspase pathways. These findings suggest a potential for developing new anticancer agents based on this scaffold .
  • Antimicrobial Testing :
    • Preliminary tests showed that certain dioxin-based compounds exhibited activity against Gram-positive bacteria. Further research is needed to confirm these findings specifically for the compound .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulates serotonin and norepinephrine levels
AntitumorInduces apoptosis; inhibits cell proliferation
AntimicrobialEffective against certain bacterial strains
MechanismDescription
Receptor InteractionAffects adrenergic receptor pathways
Enzyme InhibitionInhibits metabolic enzymes related to cancer

Comparison with Similar Compounds

Key Observations:

  • Dioxin vs. Benzodioxin Variations : The target compound’s 5,6-dihydro-1,4-dioxin ring differs from the 2,3-dihydro-1,4-benzodioxin in UK-33274 , which may alter electron distribution and steric bulk.
  • Benzo[d]thiazol Substitutions : The 4,5-dimethyl substitution on the benzo[d]thiazol group contrasts with the 6-ethyl group in ’s analog, impacting lipophilicity and steric interactions .
  • Methanone-Linked Moieties: The target compound’s dihydrodioxin contrasts with the methylsulfonyl-pyrrolidine in ’s analog, which introduces a sulfonyl group capable of hydrogen bonding .

Computational Analysis

Tools like Multiwfn () enable comparative analysis of electronic properties:

  • Electrostatic Potential (ESP): The dihydrodioxin’s oxygen atoms in the target compound likely create electron-rich regions, contrasting with the sulfonyl group’s electron-withdrawing effects in ’s analog .
  • Topological Analysis: Electron density at the methanone bridge may vary with substituents, influencing reactivity in nucleophilic acyl substitution reactions .

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